4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which can be achieved through the reaction of 3-methylpiperidine with sulfonyl chloride, followed by coupling with aniline . The next step involves the formation of the naphthothiazole ring, which can be accomplished through cyclization reactions involving appropriate thiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
- 3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
- 3-[(3-methylpiperidin-1-yl)methyl]phenol
Uniqueness
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of a piperidine ring, a sulfonyl group, and a naphthothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBCYMPWCWNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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